Trichodesmine

Overview

Description

Trichodesmine is a natural product found in Crotalaria sessiliflora, Crotalaria aegyptiaca, and other organisms1. It is a dehydropyrrolizidine alkaloid23. The molecular formula of Trichodesmine is C18H27NO61.

Synthesis Analysis

Pyrrolizidine alkaloids, the class to which Trichodesmine belongs, are natural secondary metabolites produced in plants, bacteria, and fungi as part of an organism’s defense machinery4. They are esters of the amino alcohol necine and one or more units of necic acids4. The latest advances in the extraction and analysis of this class of alkaloids are summarized with special emphasis on chromatographic-based analysis and determinations in food4.

Molecular Structure Analysis

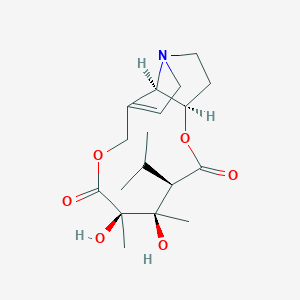

The IUPAC name of Trichodesmine is (1R,4R,5R,6R,16R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo1. The molecular weight of Trichodesmine is 353.4 g/mol1.

Chemical Reactions Analysis

Scientific reports on Trichodesmine have revealed more than one hundred compounds from this genus, including hydrocarbons, phenols, flavonoids, sterols, terpenes, and alkaloids5.

Physical And Chemical Properties Analysis

Trichodesmine has a molecular weight of 353.413. It is recommended to store the powder at -20°C for 3 years or at 4°C for 2 years3.Scientific Research Applications

Medicinal Uses of Trichodesma Indicum : Trichodesma indicum, a plant related to Trichodesmine, has been studied for its diverse medicinal applications, including treatments for arthritis, wound healing, dysentery, etc. Its various parts, such as roots, leaves, and seeds, have been explored for therapeutic uses based on their phytoconstituents (AlarmalMangai, 2018).

Role in Nitrogen Fixation : Research on Trichodesmium, a genus related to Trichodesmine, reveals its significant role in nitrogen fixation, especially under high light conditions. This process is crucial for the cycling of nitrogen and carbon in ocean ecosystems (Rodriguez & Ho, 2014).

Biocontrol and Plant Growth : Certain Trichoderma strains have demonstrated potential in biological control of fungal pathogens and in promoting plant growth. This research opens avenues for environmentally friendly agriculture practices (Zin & Badaluddin, 2020).

Anti-Inflammatory and Antioxidant Properties : The ethanol extract of Trichodesma sedgwickianum has shown significant anti-inflammatory and antioxidant properties, which could lead to potential therapeutic applications (Saboo, Tapadiya, Farooqui, & Khadabadi, 2013).

Antimicrobial Activity : The ethanol extract and compounds isolated from Trichodesma indicum have demonstrated antimicrobial activities against various pathogens. This supports its traditional use in treating infections (Perianayagam, Sharma, Pillai, & Pandurangan, 2012).

Potential in Treating Respiratory Ailments : Methanol extract of Trichodesma indicum has been found effective in treating cough reflex in animal models, substantiating its traditional use in respiratory ailments (Srikanth, Murugesan, Kumar, Suba, Das, Sinha, Arunachalam, & Manikandan, 2002).

Safety And Hazards

Trichodesmine is fatal if swallowed6789. It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes6789. Use of personal protective equipment and chemical impermeable gloves is recommended6789. In case of accidental ingestion, it is advised to rinse the mouth and not induce vomiting7.

Future Directions

The search results did not provide specific future directions for Trichodesmine. However, given its toxicity, future research could focus on mitigating these effects or exploring its potential uses in a controlled manner.

properties

IUPAC Name |

(1R,4R,5R,6R,16R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOODLZHDDSGRKL-FOOXYVKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970148 | |

| Record name | 4,5-Dihydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trichodesmine | |

CAS RN |

548-90-3 | |

| Record name | Trichodesmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichodesmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

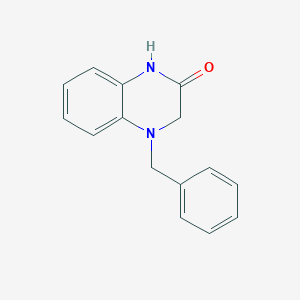

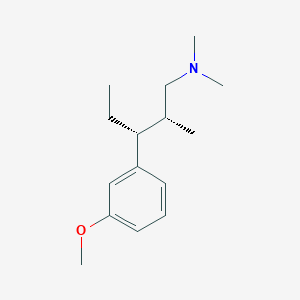

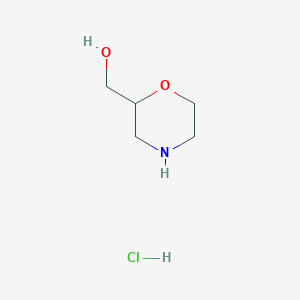

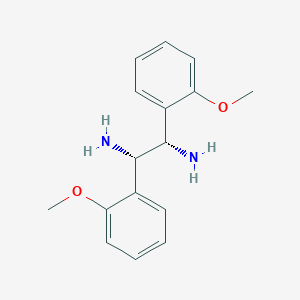

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.